molecular formula C28H23ClN6O9S2.2Na B1172572 Reactive Blue 74 CAS No. 12677-16-6

Reactive Blue 74

Cat. No.: B1172572
CAS No.: 12677-16-6
Attention: For research use only. Not for human or veterinary use.
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Description

Reactive Blue 74 is a synthetic dye belonging to the class of reactive dyes. It is commonly used in the textile industry for dyeing and printing cotton and viscose fabrics. The compound is known for its brilliant blue color and high solubility in water. Its chemical structure includes an anthraquinone core, which contributes to its vibrant hue and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Blue 74 is synthesized through a multi-step process involving the condensation of bromamic acid and 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, followed by further condensation with cyanuric chloride and ethanol. The final product is obtained after a third condensation reaction, salting out, filtration, and drying .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions. The process typically includes:

    Condensation Reactions: Conducted at specific temperatures and pH levels to ensure optimal yield.

    Salting Out: Used to precipitate the dye from the reaction mixture.

    Filtration and Drying: To obtain the final powdered form of the dye.

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 74 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide and sodium perborate.

    Reducing Agents: Sodium hydrosulfite is commonly used.

    Nucleophiles: Hydroxide ions and amines are typical nucleophiles involved in substitution reactions.

Major Products:

Scientific Research Applications

Reactive Blue 74 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques to visualize cellular structures and processes.

    Medicine: Investigated for potential use in diagnostic assays and as a marker in various biological studies.

    Industry: Widely used in the textile industry for dyeing and printing fabrics.

Mechanism of Action

Reactive Blue 74 can be compared with other reactive dyes such as Reactive Blue 19 and Reactive Blue 4:

    Reactive Blue 19: Known for its high reactivity and strong color, but may have different solubility and fastness properties.

    Reactive Blue 4: Often used in similar applications but may differ in terms of molecular structure and reactivity.

Uniqueness: this compound is unique due to its specific anthraquinone structure, which imparts distinct color properties and stability. Its high solubility and reactivity make it particularly suitable for textile applications .

Comparison with Similar Compounds

  • Reactive Blue 19
  • Reactive Blue 4
  • Reactive Blue 194

Properties

IUPAC Name

disodium;1-amino-4-[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN6O9S2.2Na/c1-5-44-28-34-26(29)33-27(35-28)32-22-11(2)21(12(3)25(13(22)4)46(41,42)43)31-16-10-17(45(38,39)40)20(30)19-18(16)23(36)14-8-6-7-9-15(14)24(19)37;;/h6-10,31H,5,30H2,1-4H3,(H,38,39,40)(H,41,42,43)(H,32,33,34,35);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROUGDTTZOUGDD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC2=C(C(=C(C(=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12677-16-6
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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